2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one
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Overview
Description
2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one is a chemical compound with the molecular formula C9H7ClN2O. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one typically involves the reaction of pyrrolo[3,2-c]pyridine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect protein kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one: A closely related compound with similar chemical properties but different biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are known for their potent biological activities, particularly as enzyme inhibitors.
Uniqueness
2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-3-9(13)7-5-12-8-1-2-11-4-6(7)8/h1-2,4-5,12H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJRXACFNCQRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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